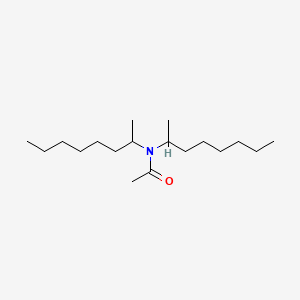
N,N-DI(1-Methyl heptyl) acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DI(1-Methyl heptyl) acetamide is an organic compound with the molecular formula C18H37NO and a molecular weight of 283.49 g/mol . It is commonly used as a metal extractant and is known for its stability under various conditions, including resistance to acids, bases, light, and heat . This compound is typically a yellow oily liquid that is soluble in many organic solvents such as kerosene and petroleum ether .
Preparation Methods
The synthesis of N,N-DI(1-Methyl heptyl) acetamide generally involves organic synthetic methods. One common route includes the reaction of heptanone with N-methyl ethyleneamine to form heptanone amine, which then reacts with dimethyl carbamoyl chloride to produce this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
N,N-DI(1-Methyl heptyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: This compound can undergo substitution reactions where the acetamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-DI(1-Methyl heptyl) acetamide has a wide range of applications in scientific research:
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential medicinal applications.
Mechanism of Action
The mechanism by which N,N-DI(1-Methyl heptyl) acetamide exerts its effects primarily involves its ability to form complexes with metal ions. This complexation facilitates the extraction and separation of metals from mixtures. The molecular targets include metal ions such as iron, copper, and nickel, and the pathways involved are typically related to coordination chemistry .
Comparison with Similar Compounds
N,N-DI(1-Methyl heptyl) acetamide is often compared with other metal extractants such as:
N,N-Dimethyl-N-(1-methylheptyl)acetamide: Similar in structure but with different substituents, leading to variations in extraction efficiency and selectivity.
N,N-Di-n-butylacetamide: Another extractant with different alkyl groups, affecting its solubility and extraction properties.
The uniqueness of this compound lies in its specific combination of stability, solubility, and extraction efficiency, making it a valuable compound in various applications .
Properties
CAS No. |
77934-47-5 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N,N-di(octan-2-yl)acetamide |
InChI |
InChI=1S/C18H37NO/c1-6-8-10-12-14-16(3)19(18(5)20)17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChI Key |
RTTCFFTVCUNXLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(C(C)CCCCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


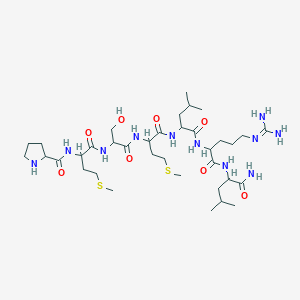
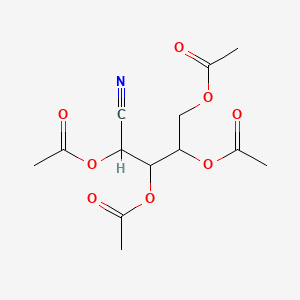

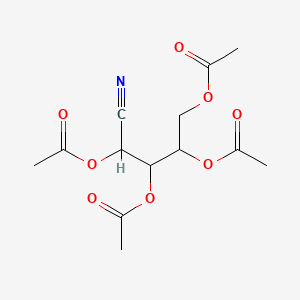
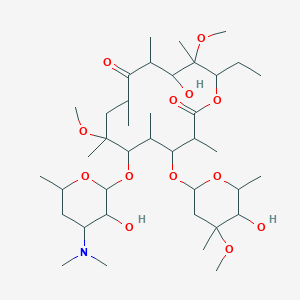
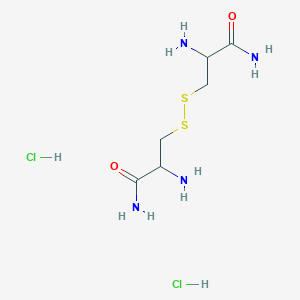
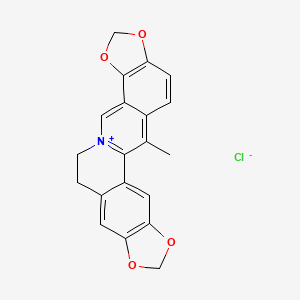
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
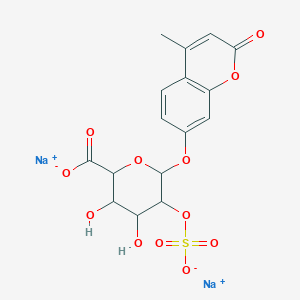


![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
